(2s)-Hexane-1,2-Diol

Description

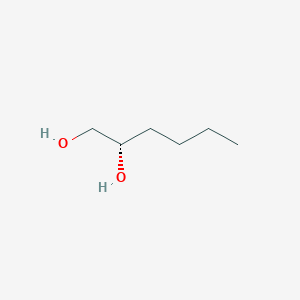

Structure

3D Structure

Properties

IUPAC Name |

(2S)-hexane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-4-6(8)5-7/h6-8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKSXSQHXQEMOK-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Absolute Configuration Elucidation of 2s Hexane 1,2 Diol

Methodologies for Absolute Stereochemistry Determination in Chiral Diols

Determining the absolute stereochemistry of chiral diols often requires specialized techniques due to their structural characteristics. Several methods have been developed and applied, including chiral derivatization coupled with NMR spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography. researchgate.net

Chiral Derivatization and NMR Spectroscopy (e.g., Mosher's Method, ∆δRS Analysis)

Chiral derivatization in conjunction with NMR spectroscopy is a widely used indirect method for assigning the absolute configuration of chiral molecules, including diols. researchgate.netumn.edu This approach involves reacting the chiral diol with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomeric derivatives. Diastereomers have different physical and spectroscopic properties, including distinct chemical shifts in their ¹H NMR spectra. umn.edu

Mosher's method, utilizing α-methoxy-α-phenylacetic acid (MPA) or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as CDAs, is a prominent example. umn.eduwikipedia.org By comparing the ¹H NMR chemical shifts of the diastereomeric esters formed with (R)- and (S)-MPA or MTPA, the absolute configuration of the chiral center in the original diol can be deduced. umn.eduresearchgate.netresearchgate.net The differences in chemical shifts (∆δRS or ∆δS-R) of the protons in the vicinity of the stereogenic center provide information about the spatial arrangement of groups. researchgate.netresearchgate.netresearchgate.net

For 1,2-diols with two secondary alcohol groups, the absolute or relative configuration can be determined by comparing the NMR spectra of their MPA derivatives. researchgate.net The ∆δRS values, which are the differences in chemical shifts between the bis-(R)-MPA and bis-(S)-MPA esters, are influenced by the magnetic anisotropic effects of the MPA moieties and correlate with the diol's stereochemistry. researchgate.netresearchgate.net Theoretical calculations and experimental data support the reliability of these correlations. researchgate.net

Another approach involves the use of tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid (THENA) as an alternative CDA for diols, aiming to overcome complexities arising from the interference of aromatic anisotropic shielding effects when two CDAs are in close proximity. thieme-connect.com

Circular Dichroism (CD) Spectroscopy in Enantiomeric Purity Assessment

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral substance. fz-juelich.de It is a valuable tool for determining enantiomeric excess (ee) and can also provide insights into the absolute configuration of chiral molecules, including diols. researchgate.netresearchgate.net

Chiral compounds exhibit characteristic CD signals with specific minima and maxima. fz-juelich.de While CD spectroscopy can directly analyze molecules with suitable chromophores, chiral diols may require derivatization to introduce a chromophore that generates an observable CD signal. msu.edunih.gov For instance, in situ derivatization of 1,2-diols with dinaphthyl borinic acid can induce helicity in the naphthyl groups, leading to an observable Exciton-Coupled Circular Dichroism (ECCD) spectrum that correlates with the absolute stereochemistry. msu.edu The observed helicity (P or M) often follows a predictable trend for (S) and (R) chiral 1,2-diols, respectively. msu.edu

CD spectroscopy is particularly attractive for ee determination as it can discriminate between enantiomers without the need for expensive chiral stationary phases used in chromatography. researchgate.net Protocols based on CD spectroscopy have been developed for the rapid determination of enantiomeric excess and absolute configuration of various chiral analytes, sometimes involving derivatization to form optically responsive complexes. nih.govnih.gov

X-ray Crystallography for Diol Stereochemical Assignment

Single-crystal X-ray crystallography is considered a powerful and definitive method for determining the three-dimensional structure and absolute configuration of chiral molecules in the crystalline state. researchgate.netspringernature.com This technique relies on the diffraction pattern produced when X-rays interact with the electrons in a crystal. researchgate.net

For chiral, enantiopure compounds, X-ray diffraction can distinguish between enantiomers by exploiting the phenomenon of resonant scattering (anomalous dispersion), which causes small differences in the intensity of Friedel pairs (reflections hkl and -h-k-l). researchgate.netresearchgate.net These differences, known as Bijvoet differences, allow for the determination of the absolute structure and, consequently, the absolute configuration. researchgate.netresearchgate.net

While X-ray crystallography provides unambiguous stereochemical assignment, it requires obtaining high-quality single crystals of the chiral diol or a suitable derivative. researchgate.net For molecules that are difficult to crystallize, co-crystallization with a chiral compound of known configuration or a crystallization chaperone can be employed to facilitate crystal formation suitable for X-ray analysis. researchgate.netnih.gov The reliability of the absolute configuration determined by X-ray crystallography is assessed using parameters like the Flack parameter or Hooft parameter. researchgate.net

Diastereomeric and Enantiomeric Relationships within Hexane-1,2-Diol Stereoisomers

Hexane-1,2-diol contains one chiral center at the C-2 position. Therefore, it can exist as two stereoisomers: (R)-hexane-1,2-diol and (S)-hexane-1,2-diol. These two stereoisomers are non-superimposable mirror images of each other and are thus enantiomers. oregonstate.edumasterorganicchemistry.com

Enantiomers have identical physical properties (such as melting point, boiling point, and solubility) in an achiral environment, but they differ in their interaction with plane-polarized light (rotating it in opposite directions) and in their behavior in chiral environments, such as biological systems or when interacting with other chiral molecules. researchgate.netoregonstate.edu

Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. oregonstate.edumasterorganicchemistry.com For a molecule with multiple chiral centers, diastereomers have the same configuration at one or more chiral centers but different configurations at others. Since hexane-1,2-diol has only one chiral center, it does not have diastereomers in the classical sense of compounds with multiple stereogenic centers. However, the term diastereomer is also used to describe stereoisomers that are not enantiomers, which can include cis-trans isomers in cyclic systems or molecules with multiple non-equivalent stereocenters. oregonstate.edu In the context of hexane-1,2-diol, the primary stereoisomeric relationship is the enantiomeric relationship between the (R) and (S) forms.

If considering derivatives of hexane-1,2-diol formed by reaction with a chiral reagent (as in chiral derivatization for NMR analysis), the resulting products are diastereomers. For example, the ester formed between (2S)-hexane-1,2-diol and (R)-MPA is a diastereomer of the ester formed between (2S)-hexane-1,2-diol and (S)-MPA. Similarly, the ester formed between (2S)-hexane-1,2-diol and (R)-MPA is a diastereomer of the ester formed between (2R)-hexane-1,2-diol and (R)-MPA. umn.eduresearchgate.net

The possible stereoisomers of hexane-1,2-diol are:

| Stereoisomer | Configuration at C-2 | Relationship to (2S)-Hexane-1,2-Diol |

| (2S)-Hexane-1,2-Diol | S | Itself |

| (2R)-Hexane-1,2-Diol | R | Enantiomer |

A racemic mixture of hexane-1,2-diol contains equal amounts of the (2S) and (2R) enantiomers.

Conformational Analysis of (2S)-Hexane-1,2-Diol and its Functionalized Derivatives

Conformational analysis examines the different spatial arrangements of a molecule that result from rotation around single bonds. bkcc.ac.in These different arrangements, called conformers, can have varying energies and influence the molecule's reactivity and spectroscopic properties. For acyclic molecules like hexane-1,2-diol, rotation around the C-C bonds leads to a multitude of possible conformations.

(2S)-Hexane-1,2-diol, with its hydroxyl groups on adjacent carbons, can exist in various staggered and eclipsed conformations around the C1-C2 bond and the C2-C3 bond. The relative stability of these conformers is influenced by steric interactions between substituents, torsional strain, and intramolecular interactions such as hydrogen bonding between the two hydroxyl groups. bkcc.ac.in

For 1,2-diols, gauche interactions between the two hydroxyl groups can play a significant role in determining the preferred conformations. quora.comresearchgate.net Theoretical calculations, such as ab initio and molecular mechanics (MM) calculations, are employed to study the conformational landscape and determine the relative energies of different conformers. researchgate.net NMR spectroscopy, particularly variable-temperature NMR and the analysis of coupling constants, can provide experimental information about the populations of different conformers in solution. researchgate.net

Functionalized derivatives of (2S)-hexane-1,2-diol, such as esters formed with chiral derivatizing agents, will also have their own conformational preferences. The presence of bulky or polar functional groups can alter the steric and electronic interactions, leading to different favored conformations compared to the parent diol. researchgate.netresearchgate.net The conformational analysis of these derivatives is particularly important in methods like Mosher's method, as the observed NMR chemical shifts are an average of the shifts in the populated conformers, and the anisotropic effects of the CDA are highly dependent on the spatial relationship between the CDA and the diol's protons. researchgate.net Studies on the conformational analysis of functionalized diols, including those derived from cyclic systems, highlight the complexity and the need for detailed analysis, sometimes involving computational methods, to accurately interpret spectroscopic data for stereochemical assignment. msu.eduresearchgate.net

Derivatization and Selective Functionalization of 2s Hexane 1,2 Diol

Synthesis of Stereodefined Cyclic Diol Derivatives (e.g., Acetals, Ketals, Dioxolanes)

The vicinal diol structure of (2S)-Hexane-1,2-diol is ideally suited for the formation of five-membered cyclic acetals and ketals, commonly known as 1,3-dioxolanes. wikipedia.orgchem-station.com These reactions are typically catalyzed by acid and proceed with the elimination of water, effectively protecting both hydroxyl groups simultaneously. libretexts.org The formation of these cyclic structures preserves the stereochemistry at the C2 position, making them valuable stereodefined derivatives for further synthetic applications.

The general method for preparing dioxolanes involves the reaction of a diol with an aldehyde or a ketone. wikipedia.org For instance, the reaction of (2S)-Hexane-1,2-diol with acetone (B3395972), in the presence of an acid catalyst, yields the corresponding acetonide (a type of ketal). pearson.com This transformation is reversible and often requires the removal of water to drive the equilibrium towards the product. libretexts.org

Recent advancements have explored chemoenzymatic cascades to produce dioxolanes in a highly stereoselective manner. d-nb.infonih.gov Although these studies may start from different precursors, the fundamental chemical step involves the conversion of a chiral diol into a dioxolane, highlighting the importance of this transformation. d-nb.infonih.gov The use of diols for producing cyclic acetals is considered a pathway to promising alternative platform molecules for the chemical industry. nih.gov

Table 1: Examples of Reagents for Cyclic Acetal (B89532)/Ketal Formation from 1,2-Diols

| Reagent | Derivative Class | Typical Conditions |

|---|---|---|

| Acetone | Ketal (Acetonide) | Acid catalyst (e.g., p-TsOH) |

| Benzaldehyde | Acetal (Benzylidene acetal) | Acid catalyst |

| 2,2-Dimethoxypropane | Ketal (Acetonide) | Acid catalyst |

Chemo- and Regioselective Esterification and Etherification of Hydroxyl Groups

A significant challenge in the synthetic manipulation of (2S)-Hexane-1,2-diol is the differentiation between its primary (C1-OH) and secondary (C2-OH) hydroxyl groups. Achieving chemo- and regioselective functionalization is key to unlocking its full potential as a chiral building block.

Esterification: Selective esterification can often be achieved by exploiting the different steric environments and nucleophilicity of the two hydroxyl groups. The primary hydroxyl group is generally more accessible and more reactive towards sterically demanding reagents. Regioselective esterification of vicinal diols has been demonstrated in various contexts, particularly in carbohydrate chemistry. nih.gov For example, Mitsunobu reactions on diols derived from monosaccharides have shown that regioselectivity is dependent on the substrate's stereochemistry, affording monobenzoates with retention of configuration. nih.gov Such principles can be applied to achieve selective acylation of the primary hydroxyl group in (2S)-Hexane-1,2-diol.

Etherification: Regioselective mono-etherification of vicinal diols can be accomplished using various catalytic systems. Tin(II) halide catalysts, for example, have been used for the regioselective etherification of diols in sugar derivatives, with selectivity influenced by catalyst concentration. scispace.com Generally, protecting groups are employed to control which hydroxyl group reacts. For instance, a bulky silyl (B83357) ether protecting group might be selectively introduced at the less hindered primary position, allowing the secondary alcohol to be subsequently etherified.

Table 2: Strategies for Regioselective Functionalization

| Reaction Type | Strategy | Expected Selectivity on (2S)-Hexane-1,2-diol |

|---|---|---|

| Esterification | Use of bulky acylating agents (e.g., Pivaloyl chloride) | Preferential reaction at the primary C1-OH |

| Etherification | Stannylene acetal methodology | Activation of one hydroxyl over the other, often the primary |

Preparation of Chiral Diamine Analogs and Polyol Derivatives

The conversion of (2S)-Hexane-1,2-diol into more complex chiral molecules like diamines and polyols expands its synthetic utility.

Chiral Diamine Analogs: The synthesis of chiral 1,2-diamines is of considerable interest due to their prevalence in bioactive compounds and their use as chiral ligands in asymmetric catalysis. rsc.orgnih.gov A common route to convert the diol into a diamine involves a two-step process for each hydroxyl group. First, the alcohol is converted into a good leaving group, such as a tosylate or mesylate. This is followed by nucleophilic substitution with an azide (B81097) source (e.g., sodium azide), which proceeds with an inversion of configuration (Sₙ2 reaction). Subsequent reduction of the azide groups, typically through hydrogenation, yields the corresponding amine. To synthesize the (1S,2S)-1,2-diaminohexane analog from (2S)-Hexane-1,2-diol, the secondary alcohol at C2 would need to be targeted for substitution with inversion, while the primary alcohol at C1 is substituted with retention (or through a two-step inversion process). The development of synthetic routes for new aza-heterocyclic compounds is a significant area of medicinal chemistry. nih.gov

Polyol Derivatives: (2S)-Hexane-1,2-diol can serve as a starting material for the synthesis of more complex polyols. For example, chain extension reactions can be performed after selective protection of one hydroxyl group. The remaining free alcohol can be oxidized to an aldehyde, which can then undergo reactions like aldol (B89426) additions or Grignard reactions to introduce new carbon-carbon bonds and additional hydroxyl functionalities. Furthermore, catalytic processes have been developed to produce polyols like hexane-1,2,5,6-tetrol from bio-renewable sources, demonstrating the chemical accessibility and interest in such structures. rsc.org The synthesis of various polymer polyols often utilizes diol and polyol starting materials. google.com

Development of Protected Forms for Synthetic Utility

In multi-step syntheses, the hydroxyl groups of (2S)-Hexane-1,2-diol often need to be temporarily masked or "protected" to prevent unwanted reactions. youtube.com A good protecting group can be introduced efficiently, is stable to a range of reaction conditions, and can be removed selectively under specific, mild conditions. uchicago.edu

As discussed in section 4.1, cyclic acetals and ketals are excellent protecting groups for 1,2-diols because they protect both hydroxyls in a single step. chem-station.comlibretexts.orgpearson.com These are stable in neutral to strongly basic environments but are readily cleaved under acidic conditions. chem-station.comlibretexts.org

Alternatively, the two hydroxyl groups can be protected with different, orthogonal protecting groups, allowing for their selective removal and sequential functionalization. For example, the primary alcohol can be selectively protected with a bulky tert-butyldimethylsilyl (TBS) group, leaving the secondary alcohol available for reaction. utsouthwestern.edu The TBS group is stable to many reaction conditions but can be removed with a fluoride (B91410) source. The secondary alcohol could then be protected with a different group, such as a benzyl (B1604629) (Bn) ether, which is stable to both acid and base but can be removed by hydrogenation. youtube.com This orthogonal protection strategy provides maximum flexibility in complex synthetic routes.

Table 3: Common Protecting Groups for the Hydroxyls of (2S)-Hexane-1,2-diol

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |

|---|---|---|---|---|

| Acetonide | - | Acetone, acid catalyst | Aqueous acid | Stable to base, nucleophiles |

| Benzylidene Acetal | - | Benzaldehyde, acid catalyst | Aqueous acid, hydrogenation | Stable to base, nucleophiles |

| tert-Butyldimethylsilyl Ether | TBS | TBS-Cl, Imidazole | F⁻ (e.g., TBAF), acid | Stable to base, mild acid |

Mechanistic Research into Transformations Involving 2s Hexane 1,2 Diol and Its Analogs

Elucidation of Reaction Mechanisms in Diol Formation and Conversion

The formation of 1,2-diols often occurs through the dihydroxylation of alkenes. chemistrysteps.comlibretexts.org This can be achieved via syn addition using reagents like osmium tetroxide (OsO₄) or cold, basic potassium permanganate (B83412) (KMnO₄), which proceed through cyclic intermediate esters. libretexts.orglibretexts.orgmasterorganicchemistry.comucalgary.ca Alternatively, anti dihydroxylation can be achieved through the epoxidation of alkenes followed by acid-catalyzed ring-opening of the epoxide with water. chemistrysteps.comlibretexts.org

Conversions of diols involve a variety of reactions, including dehydration, oxidation, and coupling reactions. The specific mechanism is highly dependent on the reaction conditions and the catalyst employed.

Ring-Opening and Ring-Closing Reactions of Cyclic Diol Derivatives

Cyclic diol derivatives, such as cyclic carbonates or epoxides derived from diols, undergo ring-opening and ring-closing reactions. Ring-opening of epoxides, for instance, is a key step in the anti dihydroxylation of alkenes and typically involves nucleophilic attack on the activated epoxide ring. chemistrysteps.comlibretexts.org This attack usually occurs from the side opposite the oxygen atom, following an SN2-like mechanism, especially under acidic conditions. chemistrysteps.comlibretexts.orgbeilstein-journals.org In some cases, under strongly acidic conditions, an SN1-like mechanism involving a carbocation intermediate can occur. beilstein-journals.org

Ring-closing reactions can lead to the formation of cyclic ethers or other cyclic structures from diols. For example, diol cyclization to form cyclic ethers can be catalyzed by acids, involving protonation of a hydroxyl group followed by intramolecular nucleophilic substitution by the second hydroxyl group. wikipedia.org The feasibility of cyclic ether formation depends on the ring size and the associated angle strain. wikipedia.org The formation of cyclic carbonates from 1,3-diols and CO₂ has also been studied, with proposed mechanisms involving nucleophilic addition-elimination and SN2 ring-closing pathways. rsc.orgrsc.org

Dehydrative Coupling and Disproportionation Mechanisms

Dehydrative coupling reactions involving diols typically involve the removal of a water molecule to form a new bond, often a C-O or C-C bond. For example, the dehydrative coupling of arylamines with 1,2-diols catalyzed by cationic ruthenium-hydride complexes can lead to the formation of indole (B1671886) products. nih.govlookchem.com A proposed mechanism for this reaction involves the initial dehydrogenation of the diol to an α-hydroxyketone, followed by dehydrative coupling with the arylamine. nih.gov

Disproportionation reactions involve a single compound undergoing both oxidation and reduction. In the context of diols, this can manifest in various ways. For instance, the Cannizzaro reaction, a known disproportionation of non-enolizable aldehydes, involves hydride transfer and can be relevant in reactions where aldehydes are formed from diol oxidation. beilstein-journals.org Studies on the oxidation of diols by certain reagents have also indicated disproportionation of intermediate complexes formed between the diol and the oxidant. core.ac.ukias.ac.in Disproportionation of diol monoesters has been observed in reactions like the diol-Ritter reaction, leading to diester and diol byproducts. acs.org Proposed mechanisms for diol monoester disproportionation include acyl transfer through a ring-opening reaction of a dioxonium (B1252973) cation or transesterification between an activated monoester and a free diol monoester. acs.org

Dehydration of vicinal diols can also be accompanied by rearrangement, such as the pinacol (B44631) rearrangement, which involves protonation, loss of water to form a carbocation, and subsequent alkyl or aryl migration to yield a ketone or aldehyde. jove.compearson.comnih.gov Radical-mediated 1,2-diol dehydration mechanisms have also been investigated, proposing ketyl radical intermediates and β-elimination pathways. nih.gov

Catalytic Cycle Analysis in Diol-Mediated Reactions

Catalytic cycle analysis is crucial for understanding how catalysts facilitate transformations involving diols, including (2S)-Hexane-1,2-Diol. This analysis details the series of elementary steps that regenerate the active catalytic species.

Substrate-Catalyst Interactions and Activation Modes

Substrate-catalyst interactions play a pivotal role in diol-mediated reactions, influencing both reactivity and selectivity. Catalysts can interact with diols through various modes, including coordination, hydrogen bonding, and the formation of covalent intermediates.

Organoboron species, for example, can utilize reversible covalent interactions with diols as a basis for catalysis. scholaris.ca The formation of tetracoordinate boron adducts or borinate intermediates can activate the diol or a co-reactant for subsequent transformations. scholaris.carsc.org Borinic acids have been shown to catalyze regioselective functionalization of 1,2- and 1,3-diols, with mechanistic studies suggesting the involvement of tetracoordinate borinate complexes. scholaris.ca

Peptide-based organocatalysts can activate diols through non-covalent interactions like hydrogen bonding, which can precisely orient the diol substrate to facilitate selective transformations, such as enantioselective acylation. rsc.orgnih.govnih.gov

Transition metal catalysts, such as those based on ruthenium or iridium, can interact with diols through coordination to the hydroxyl groups or the carbon backbone. nih.govresearchgate.netrsc.orgnih.gov These interactions can facilitate steps like dehydrogenation, C-H activation, and C-O bond cleavage within the catalytic cycle. nih.govnih.gov For instance, in ruthenium-catalyzed dehydrative coupling, the mechanism may involve initial dehydrogenation of the diol. nih.gov In deoxydehydration reactions catalyzed by metal oxides, the diol can condense with a metal-oxo bond, forming a metal-oxo-diolate intermediate. royalsocietypublishing.org

The nature of the substrate-catalyst interaction dictates the mode of activation. This can involve increasing the electrophilicity of a carbon atom, increasing the nucleophilicity of a hydroxyl group, or facilitating the cleavage of specific bonds. For example, N-heterocycle catalysts can be activated by electrophiles, forming ammonium (B1175870) intermediates that act as new electrophiles for reaction with alcohols. rsc.org

Stereodetermining Steps in Asymmetric Catalysis

In asymmetric catalysis involving chiral diols or reactions of achiral diols with chiral catalysts, stereodetermining steps are critical in controlling the enantiomeric or diastereomeric outcome. The stereochemical outcome is dictated by the relative stabilization of competing transition states leading to different stereoisomers. acs.org

Chiral diol-based catalysts, such as BINOL or TADDOL derivatives, have been used in asymmetric catalysis, often acting as chiral ligands in transition-metal complexes or Lewis acid complexes. nih.gov Their hydroxyl groups can also directly facilitate reactions and control stereoselectivity through substrate or reagent activation. nih.gov

In asymmetric transformations catalyzed by chiral catalysts, the transfer of chiral information from the catalyst to the product occurs through interactions in the stereocontrolling transition state. acs.org These interactions can be non-covalent, such as hydrogen bonding, or involve specific coordination geometries. acs.org

Examples of asymmetric catalysis involving diols or leading to diols include the Sharpless asymmetric dihydroxylation of alkenes, which uses a chiral catalyst to achieve enantioselective syn dihydroxylation. wikipedia.org Other approaches involve the use of chiral organocatalysts or metal complexes with chiral ligands to induce asymmetry in reactions like allylation, silylation, or cyclization involving diols or their precursors. rsc.orgnih.govnih.govnih.govchinesechemsoc.orguwindsor.ca The design of the chiral catalyst and its interaction with the substrate in the transition state are paramount in achieving high enantioselectivity. acs.orgnih.gov

Radical and Ionic Pathways in Hexane-Diol Reactivity

The reactivity of 1,2-diols, including (2S)-hexane-1,2-diol and its analogs, can proceed through both radical and ionic mechanisms, leading to a variety of transformation products. Understanding these pathways is crucial for controlling reaction outcomes and designing synthetic strategies.

Ionic Pathways

Ionic reactions involving 1,2-diols are often catalyzed by acids or bases and typically involve the formation of charged intermediates such as carbocations or alkoxides. A prominent example of an acid-catalyzed ionic rearrangement of 1,2-diols is the pinacol rearrangement. This reaction involves the protonation of one hydroxyl group, followed by the departure of water to form a carbocation. A subsequent 1,2-migration of a carbon substituent (alkyl or aryl group) or a hydride shift to the carbocation center leads to the formation of a more stable carbocation, which is often resonance-stabilized by the adjacent oxygen atom, ultimately yielding a ketone or aldehyde. masterorganicchemistry.comdoubtnut.com The driving force for this rearrangement is the formation of a more stable carbocation intermediate, often a resonance-stabilized protonated carbonyl compound. masterorganicchemistry.com

Another important ionic transformation involving 1,2-diols is their oxidation under various conditions. For instance, the oxidative cleavage of 1,2-diols can be achieved using ionic reagents such as sodium periodate (B1199274) (NaIO4) or lead tetraacetate (Pb(OAc)4). chemistrysteps.commasterorganicchemistry.com The mechanism for periodate oxidation involves the formation of a cyclic intermediate with the periodate ion, followed by the cleavage of the carbon-carbon bond between the carbons bearing the hydroxyl groups, resulting in the formation of carbonyl compounds (aldehydes or ketones). chemistrysteps.com The stereochemistry of the diol can influence the reaction rate, as seen in the selective oxidation of cis-decalindiol over its trans isomer due to the requirement for cyclic intermediate formation. chemistrysteps.com

Furthermore, 1,2-diols can be formed through ionic mechanisms, such as the acid or base-catalyzed ring-opening of epoxides. libretexts.org Acid-catalyzed epoxide opening involves protonation of the epoxide oxygen, making the carbon atoms more susceptible to nucleophilic attack by water or another nucleophile, leading to the formation of a 1,2-diol. libretexts.org The regioselectivity of the attack is typically at the more substituted carbon in asymmetric epoxides under acidic conditions, while basic conditions favor attack at the less substituted carbon. libretexts.org

Electrochemical methods can also induce ionic transformations of alkenes to yield protected 1,2-diols. These reactions may involve the electrooxidation of the alkene to form a carbocation intermediate, followed by nucleophilic attack. rsc.org

Radical Pathways

Radical reactions involving 1,2-diols typically involve species with unpaired electrons and can be initiated by various methods, including photolysis, redox reactions, or enzymatic processes. Diol radicals (DRs) are important intermediates in various chemical and biological systems. acs.org

One type of radical transformation involves the dehydration of diol radicals. Studies on model diol radicals, such as those derived from allyl alcohol, suggest roaming-like mechanisms where a nearly dissociated hydroxyl group abstracts a hydrogen atom from the remaining fragment, leading to water formation and a new radical species. acs.org These pathways can involve transition states with energies close to the C-O bond fission asymptote. acs.org

Oxidative processes can also proceed via radical intermediates. For example, the oxidation of 1,2-diols using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst can involve radical mechanisms. nii.ac.jp Additionally, transition-metal-free vicinal cis-dihydroxylation of saturated hydrocarbons has been shown to proceed via radical iodination and a sequence of oxidation steps. rsc.org The continuous generation of hydroxyl free radicals can be essential for such reactions. sioc-journal.cn

Enzymatic transformations involving 1,2-diols can also utilize radical pathways. For instance, certain radical S-adenosyl-L-methionine (SAM) enzymes catalyze the dehydration of 1,2-diols through mechanisms involving the formation of ketyl radical intermediates. nih.gov These enzymatic reactions highlight the role of precisely generated radical species in selective diol transformations.

Advanced Applications of 2s Hexane 1,2 Diol in Chiral Synthesis and Materials

(2S)-Hexane-1,2-Diol as a Chiral Ligand Precursor in Asymmetric Catalysis

Optically pure 1,2-diols are considered privileged structural motifs, widely utilized as chiral auxiliaries or ligands in asymmetric synthesis. nih.gov The stereogenic center and the bidentate nature of the diol functionality in (2S)-Hexane-1,2-diol allow it to be transformed into a variety of chiral ligands that can effectively coordinate with metal centers, creating a chiral environment that influences the stereochemical outcome of chemical reactions.

Design and Synthesis of Chiral Catalysts with Diol Moieties

The transformation of (2S)-Hexane-1,2-diol into chiral ligands is a cornerstone of its application in catalysis. The two hydroxyl groups can be derivatized in several ways to generate ligands with distinct steric and electronic properties. Common strategies involve the formation of cyclic structures or the modification of the hydroxyl groups to enhance their coordination ability.

Dioxaborinane Derivatives: Chiral diols can react with boronic acids to form chiral dioxaborinane derivatives. These boron-containing ligands have been successfully used in asymmetric transfer hydrogenation of ketones. researchgate.net

Phosphite and Phosphine Ligands: The hydroxyl groups can serve as anchoring points for the introduction of phosphorus-containing moieties. For instance, reaction with chlorophosphines can yield bidentate phosphinite ligands. These ligands are instrumental in various metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling reactions.

N,N-Bidentate Schiff Base Ligands: The diol can be oxidized to a corresponding hydroxy aldehyde or ketone, which can then be condensed with chiral amines to form Schiff base ligands. thieme-connect.com These ligands are effective in reactions like allylic oxidation of olefins. thieme-connect.com

Crown Ether Analogs: By linking two chiral diol units, such as in linked-BINOLs, semi-crown ether type ligands can be synthesized. rsc.org The flexible linker and the diol moieties create a unique chiral pocket capable of coordinating with various metal ions. rsc.org

The design of these catalysts often aims to create a rigid and well-defined chiral pocket around the metal center to maximize enantioselectivity.

Table 1: Catalyst Types Derived from Diol Precursors

| Catalyst Type | Method of Synthesis from Diol | Potential Metal Centers |

| Dioxaborinanes | Condensation with boronic acids | Boron |

| Phosphinites | Reaction with chlorophosphines | Rhodium, Ruthenium, Palladium |

| Schiff Bases | Oxidation followed by condensation with amines | Copper, Nickel, Titanium |

| Crown Ether Analogs | Linking of two diol units | Lithium, Zinc, Lanthanum |

Application in Enantioselective Reductions and Oxidations

Ligands derived from chiral diols are extensively used to induce enantioselectivity in reduction and oxidation reactions. In these transformations, the chiral ligand-metal complex transfers chirality to the substrate.

For instance, chiral aminodiols derived from natural terpenes have been applied as catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with moderate to good selectivity. mdpi.comresearchgate.net The mechanism involves the formation of a chiral zinc-alkoxide complex that directs the approach of the aldehyde to one of its enantiotopic faces.

Similarly, ruthenium(II) complexes bearing ligands derived from cis-1,2-diols have been shown to be effective catalysts for the asymmetric transfer hydrogenation of various ketones, using 2-propanol as the hydrogen source. researchgate.net The stereochemical outcome is dictated by the specific stereoisomer of the diol used in the ligand synthesis. While specific data for (2S)-Hexane-1,2-diol is not prevalent, its structural similarity to other effective 1,2-diols suggests its potential in these applications.

Enzymatic reductions also represent a powerful method for producing chiral diols. Alcohol dehydrogenases (ADHs) have been employed for the stereoselective reduction of diketones to furnish optically active 1,4-diols. mdpi.com This highlights the importance of chiral diols as both products and potential building blocks in biocatalysis.

Role in C-H Activation and Functionalization Reactions

Direct C-H bond functionalization is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. nih.gov A significant challenge in this field is controlling site selectivity. nih.gov One of the most successful strategies involves the use of directing groups that coordinate to a metal catalyst and deliver it to a specific C-H bond. nih.gov

While the direct use of (2S)-Hexane-1,2-diol in C-H activation is not extensively documented, its derivatives have the potential to act as chiral directing groups or ligands. For example, a substrate containing a moiety derived from (2S)-Hexane-1,2-diol could coordinate to a palladium, rhodium, or platinum catalyst. nih.govpsu.edu This coordination would place the metal in proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization (e.g., arylation, alkenylation, or oxidation). The inherent chirality of the diol backbone could further influence the stereochemistry of newly formed chiral centers. The temporary masking of a diol group as an acetonide has been shown to impart selectivity in C(sp3)-H functionalization, a strategy that could be applied to substrates derived from (2S)-Hexane-1,2-diol. nih.gov

Utilization as a Stereospecific Building Block in Complex Organic Synthesis

The defined stereochemistry of (2S)-Hexane-1,2-diol makes it an excellent chiral building block, or chiral synthon, for the construction of complex molecules. researchgate.netresearchgate.net By incorporating this small, enantiopure fragment, chemists can introduce a specific stereocenter into a larger target molecule, which is a crucial strategy in the total synthesis of natural products and pharmaceuticals.

Precursor for Stereodefined Polyketides and Natural Product Scaffolds

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. nih.govsyr.edu Their carbon skeletons are often characterized by chains of alternating carbonyl and methylene (B1212753) groups, which are frequently reduced to hydroxyl groups with specific stereochemistry. The 1,2-diol motif is a common feature in these molecules.

(2S)-Hexane-1,2-diol can serve as a starting material for a segment of a polyketide chain. Its existing stereocenter provides a point of stereochemical control that can be extended along the carbon chain through subsequent stereoselective reactions. For example, iterative processes involving lithiated epoxides and boronates can be used to construct triols with four stereogenic centers, demonstrating how simple diol units can be elaborated into more complex structures. organic-chemistry.org

Furthermore, related polyol structures like hexane-1,2,5,6-tetrol, which is derived from cellulose, have been used as versatile bio-based building blocks. nih.govresearchgate.net This tetrol, which contains two 1,2-diol units, can be condensed with diboronic acids to create chiral porous materials, showcasing how chiral diol-containing building blocks can be used in materials science. nih.govresearchgate.net This suggests a potential application for oligomers of (2S)-Hexane-1,2-diol in the creation of novel chiral polymers and materials.

Intermediates in the Synthesis of Specialty Chemicals and Chiral Synthons

(2S)-Hexane-1,2-diol is a valuable intermediate that can be readily converted into other useful chiral synthons. researchgate.net The differential reactivity of the primary and secondary hydroxyl groups allows for selective protection and functionalization, leading to a variety of derivatives.

Table 2: Potential Chiral Synthons Derived from (2S)-Hexane-1,2-Diol

| Synthon | Transformation from (2S)-Hexane-1,2-Diol | Application |

| (S)-1,2-Epoxyhexane | Selective tosylation of the primary alcohol followed by intramolecular cyclization | Alkylating agent in nucleophilic ring-opening reactions |

| (S)-1-Amino-2-hexanol | Conversion of primary alcohol to an azide (B81097), followed by reduction | Precursor for chiral ligands and pharmaceuticals |

| Monoprotected Diols | Selective protection of the primary hydroxyl group (e.g., as a silyl (B83357) ether) | Allows for selective reaction at the secondary hydroxyl group |

| Chiral Acetonide | Reaction with acetone (B3395972) under acidic conditions | A protected diol for use in multi-step synthesis |

These synthons are themselves valuable starting materials for a wide range of specialty chemicals, including agrochemicals, flavors, and fragrances, where specific stereoisomers are often required for desired activity and to avoid off-target effects. The ability to generate a range of enantiopure intermediates from a single, readily available starting material like (2S)-Hexane-1,2-diol underscores its importance in modern asymmetric synthesis. researchgate.netresearchgate.net

Development of Chiral Materials and Porous Frameworks

The incorporation of chiral units into porous materials is a key strategy for inducing enantioselectivity. (2S)-Hexane-1,2-diol, with its defined stereocenter, serves as a readily available source of chirality for the construction of such advanced materials.

Synthesis of Chiral Polyboronates and Covalent Organic Frameworks (COFs)

While direct studies detailing the synthesis of chiral polyboronates and covalent organic frameworks (COFs) specifically from (2S)-Hexane-1,2-diol are not extensively documented in publicly available research, the synthesis of analogous materials using similar chiral diols provides a strong precedent for its potential application.

Chiral polyboronates are typically formed through the condensation reaction between a diol and a diboronic acid. Research has demonstrated the facile and benign condensation of a related bio-based chiral molecule, hexane-1,2,5,6-tetrol, with simple aromatic diboronic acids to form crystalline, mesoporous chiral polyboronates. acs.orgnih.govresearchgate.net This process, which often results in spontaneous precipitation of the polymeric material, highlights a straightforward method for integrating chiral diol units into a porous network. acs.orgnih.govresearchgate.net Given the structural similarity, it is highly probable that (2S)-Hexane-1,2-diol could be employed in a similar manner to yield chiral polyboronates.

The synthesis would involve the reaction of (2S)-Hexane-1,2-diol with a suitable diboronic acid, such as 1,4-benzenediboronic acid or 1,3-benzenediboronic acid, leading to the formation of boronate ester linkages and the generation of a polymeric framework. The chirality of the resulting polyboronate would be directly inherited from the (2S)-Hexane-1,2-diol precursor.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. nih.gov The incorporation of chirality into COFs is a growing area of research, with applications in enantioselective separations and asymmetric catalysis. Chiral COFs can be synthesized by utilizing chiral building blocks. Although specific examples using (2S)-Hexane-1,2-diol are not prominent in the literature, the general principles of COF synthesis support its potential as a chiral monomer. The diol functionality of (2S)-Hexane-1,2-diol could be utilized to form boronate ester-linked COFs, a common linkage in COF chemistry.

The table below outlines the key reactants and expected products in the synthesis of these chiral materials.

| Reactant 1 | Reactant 2 | Product | Key Feature |

| (2S)-Hexane-1,2-diol | Aromatic Diboronic Acid | Chiral Polyboronate | Introduction of chirality into a porous polymer network. |

| (2S)-Hexane-1,2-diol | Boronic acid-based linkers | Chiral Covalent Organic Framework (COF) | Highly ordered, crystalline porous material with enantiopure chiral centers. |

Stereochemistry-Property Relationships in Advanced Functional Materials

The specific stereochemistry of the building blocks used in the synthesis of polymeric materials can have a profound impact on the final properties of the material. The defined (S)-configuration at the C2 position of (2S)-Hexane-1,2-diol is expected to influence the three-dimensional structure and, consequently, the functional properties of the resulting polymers.

In the context of chiral polyboronates derived from the related hexane-1,2,5,6-tetrol, research has shown that the diastereomeric excess of the chiral tetrol strongly influences the Brunauer-Emmett-Teller (BET) surface area and pore volume of the resulting materials. acs.orgnih.govresearchgate.net This suggests a strong influence of the curvature of the 1D polymeric chains, dictated by the stereochemistry of the diol, on the final material's properties. acs.orgnih.govresearchgate.net

The table below summarizes the expected influence of (2S)-Hexane-1,2-diol's stereochemistry on the properties of the resulting functional materials, drawing parallels from studies on similar chiral systems.

| Property | Influence of (2S)-Hexane-1,2-diol Stereochemistry |

| Porosity | The defined stereochemistry can lead to more ordered and potentially higher surface area materials compared to racemic or achiral analogues. The specific arrangement of chiral centers influences the packing of polymer chains, affecting pore size and volume. acs.orgnih.govresearchgate.net |

| Chiroptical Properties | The incorporation of an enantiopure building block like (2S)-Hexane-1,2-diol is expected to impart chiroptical properties, such as circular dichroism, to the resulting material. |

| Enantioselective Recognition | The chiral environment created by the (2S)-Hexane-1,2-diol units within the porous framework can enable the material to selectively interact with one enantiomer of a chiral molecule over the other. |

| Asymmetric Catalysis | If catalytic sites are incorporated into the framework, the chiral environment can induce stereoselectivity in chemical reactions, making the material a heterogeneous asymmetric catalyst. |

Computational Chemistry and Theoretical Studies on 2s Hexane 1,2 Diol

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movements of atoms and molecules over time. For (2S)-Hexane-1,2-diol, an MD-based conformational analysis would be instrumental in identifying the most stable arrangements (conformers) of the molecule.

This process involves simulating the molecule's behavior to explore its potential energy surface. The flexibility of the hexane (B92381) backbone and the rotation around the C-C and C-O bonds allow the diol to adopt numerous conformations. A key area of investigation for vicinal diols is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. Theoretical studies on simpler diols, such as ethane-1,2-diol and propane-1,2-diol, have shown that the stability of conformers is heavily influenced by a delicate balance between steric hindrance and the formation of these hydrogen bonds. nih.govresearchgate.net A conformational search for (2S)-Hexane-1,2-diol would aim to locate all low-energy conformers and determine their relative populations based on Boltzmann statistics, providing a foundational understanding of its structural preferences.

Quantum Mechanical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a more fundamental description of a molecule by solving the Schrödinger equation. rsc.org These calculations yield detailed information about the electronic structure, including the distribution of electron density, molecular orbital energies, and electrostatic potential.

For (2S)-Hexane-1,2-diol, DFT calculations could elucidate how the hydroxyl groups influence the electronic properties of the molecule, identifying sites susceptible to nucleophilic or electrophilic attack. Such studies on other diols have been used to analyze the nature and strength of intramolecular hydrogen bonds, going beyond simple geometric criteria to use topological analysis of the electron density. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

One of the most powerful applications of modern QM calculations is the prediction of spectroscopic data. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. nih.govgithub.ionih.gov This process is crucial for structure elucidation and verification.

For a definitive assignment of the ¹H and ¹³C NMR spectra of (2S)-Hexane-1,2-diol, a computational approach would involve:

Performing a thorough conformational search.

Calculating the NMR shielding constants for each stable conformer using a reliable DFT method (e.g., GIAO).

Averaging the chemical shifts based on the predicted Boltzmann population of each conformer.

This methodology has become a standard tool for distinguishing between stereoisomers and assigning complex spectra. researchgate.net Similarly, the calculation of vibrational frequencies can predict the infrared (IR) spectrum of the molecule. Specific vibrational modes, such as the O-H stretch, are particularly sensitive to hydrogen bonding, and their calculated frequencies can confirm the presence and strength of such interactions. researchgate.net

Below is an example of the type of data table that would be generated from such a study.

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for a Dominant Conformer of (2S)-Hexane-1,2-diol (Note: This data is illustrative and not based on actual published calculations for this specific molecule.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 67.5 |

| C2 | 73.0 |

| C3 | 34.2 |

| C4 | 28.1 |

| C5 | 22.9 |

| C6 | 14.1 |

Reaction Pathway Energy Profiles and Transition State Analysis

For (2S)-Hexane-1,2-diol, this analysis could be applied to its synthesis (e.g., the dihydroxylation of 1-hexene) or its subsequent reactions. Identifying the precise geometry of the transition state provides critical insights into the reaction mechanism and the factors that control its rate and selectivity.

Development of Predictive Models for Stereoselectivity in Diol Synthesis

The synthesis of a specific stereoisomer like (2S)-Hexane-1,2-diol requires a stereoselective reaction. The asymmetric dihydroxylation of alkenes, pioneered by K. Barry Sharpless, is a primary method for producing chiral vicinal diols. This reaction uses a chiral ligand to control the facial selectivity of the oxidation of the double bond in a precursor like 1-hexene (B165129).

Computational chemistry plays a vital role in understanding and predicting the outcomes of these reactions. Researchers develop predictive models by:

Using QM or combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods to calculate the transition state energies for the different pathways leading to the (S) and (R) products.

Analyzing the non-covalent interactions (e.g., steric clashes, hydrogen bonds) between the substrate, oxidant, and chiral ligand in the transition state.

These models can rationalize why a particular ligand favors one stereoisomer over another and can be used to design new catalysts with improved selectivity. While general models for asymmetric dihydroxylation are well-established, their specific application to predict the enantiomeric excess for the synthesis of (2S)-Hexane-1,2-diol would require dedicated computational studies.

Green Chemistry and Sustainable Production Methodologies for Chiral Hexane Diols

Renewable Feedstock Utilization for Hexane-Diol Production

A primary goal of green chemistry is to shift from petrochemical feedstocks to renewable, bio-based resources. Lignocellulosic biomass, a plentiful and non-food-competing resource, is a promising starting point for producing valuable platform chemicals that can be converted into chiral diols.

Bio-derived Precursors (e.g., Levoglucosanol, Methyl Glycosides)

Cellulose-derived compounds are at the forefront of research for producing C6 chemicals. Levoglucosanol (LGOL), which can be produced from the hydrogenation of levoglucosenone (B1675106) (LGO), is a key intermediate for bio-based C6 polyols like hexane-1,2,5,6-tetrol, 1,2,6-hexanetriol, and 1,6-hexanediol (B165255). researchgate.netresearchgate.net The inherent chirality of these sugar-derived molecules offers a significant advantage for the synthesis of specific stereoisomers of diols.

The conversion process often involves a series of catalytic steps. For instance, LGOL can be converted to hexane-1,2,5,6-tetrol in yields up to 90% over a bifunctional catalyst in water. rsc.org The reaction network proceeds through the hydrolysis of LGOL to form 3,4-dideoxymannose (DDM) and 3,4-dideoxyglucose (DDG), which are then hydrogenated to the corresponding tetrol. rsc.org Importantly, under controlled conditions, this pathway can preserve the stereocenters of the starting material, which is crucial for producing enantiomerically pure diols. researchgate.net

Methyl glycosides represent another class of bio-derived precursors. Research has shown they can be selectively dehydrated and hydrogenated to methyl dideoxy-glycosides. These intermediates are subsequently converted to hexane-triols and -tetrols in high yields (80-95%) through hydrolysis and hydrogenation, largely maintaining the stereopurity of the original material. researchgate.net These polyols can then serve as advanced precursors for further conversion to target diols like (2S)-Hexane-1,2-diol.

Table 1: Catalytic Conversion of Bio-derived Precursors to Hexane-Polyols This table summarizes research findings on the conversion of renewable feedstocks into C6 polyols, which are precursors for chiral hexane-diols.

| Precursor | Catalyst System | Reaction Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Levoglucosanol (LGOL) | Bifunctional Pt/SiO₂-Al₂O₃ | 150°C, Water | Hexane-1,2,5,6-tetrol | Up to 90% | rsc.org |

| Tetrahydrofuran-dimethanol (THFDM) | Pt-WOx/TiO₂ | 160°C, 800 psi H₂, Water | 1,6-Hexanediol | ~70% | researchgate.netenergy.gov |

| Methyl Glycosides | Pt-based catalysts | Water | Hexane-triols and -tetrols | 80-95% | researchgate.net |

Eco-Friendly Catalytic Systems and Reaction Conditions

The principles of green chemistry extend to the catalysts and solvents used in synthesis. The focus is on replacing hazardous reagents with safer alternatives and designing catalytic systems that are efficient, selective, and reusable.

Water as a Green Solvent in Diol Syntheses

Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Its use is prominent in the conversion of biomass-derived feedstocks. The synthesis of hexane-1,2,5,6-tetrol from levoglucosanol is effectively carried out in water, demonstrating the viability of aqueous-phase processing for producing bio-based chemicals. rsc.orgrsc.org Furthermore, iodine-catalyzed dihydroxylation of alkenes can be performed efficiently in water, presenting an environmentally friendly route to vicinal diols. organic-chemistry.org Utilizing water as the reaction medium avoids the environmental and health hazards associated with volatile organic compounds (VOCs).

Development of Reusable and Recyclable Catalysts

Heterogeneous catalysts are central to green process design because they can be easily separated from the reaction mixture and recycled, reducing waste and production costs. nih.gov In the context of diol synthesis from bio-precursors, solid catalysts like bifunctional Pt/SiO₂-Al₂O₃ and Pt-WOx/TiO₂ have been successfully employed. researchgate.netenergy.gov These catalysts facilitate key reaction steps such as hydrolysis and hydrogenation.

The development of chiral recyclable catalysts is particularly important for asymmetric synthesis. nih.gov These catalysts, which can be supported on various carriers, provide a chiral environment to guide the reaction towards the desired stereoisomer, such as (2S)-Hexane-1,2-diol. The ability to recover and reuse these often-complex and expensive catalysts is crucial for economic viability and sustainability. nih.gov Research into solid acid catalysts, such as Amberlyst 70, for selective hydrolysis steps further underscores the trend towards robust, reusable catalytic systems. rsc.org

Process Optimization for Enhanced Atom Economy and Efficiency

To maximize sustainability, chemical processes must be designed to be as efficient as possible, converting the maximum amount of raw materials into the desired product. Atom economy and continuous flow processing are key concepts in achieving this goal.

Continuous Flow Processes for Diol Synthesis

Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, better reproducibility, and easier scalability. uc.pt These systems are particularly well-suited for catalytic reactions, allowing a stream of reactants to pass over a fixed bed of a heterogeneous catalyst.

The synthesis of 1,6-hexanediol from bio-based intermediates like 5-hydroxymethylfurfural (B1680220) (HMF) has been demonstrated in multi-step continuous flow systems. researchgate.net Similarly, the conversion of levoglucosanol to polyols has been studied in continuous flow reactors. uu.nl While challenges such as catalyst deactivation over time must be addressed, continuous processing represents a significant step towards efficient and intensified chemical production. uu.nl The precise control over reaction parameters (temperature, pressure, residence time) in a flow system can lead to higher yields and selectivities, contributing to a more efficient and economical process. flinders.edu.au This approach minimizes reactor volume and waste generation compared to large-scale batch operations.

Purification and Separation Methodologies in Sustainable Contexts

The separation of enantiomers from a racemic mixture of 1,2-hexanediol (B41856) presents a significant challenge due to their identical physical properties. Traditional methods often rely on energy-intensive processes and the use of hazardous solvents. However, several sustainable and green methodologies have emerged as effective alternatives, including enzymatic kinetic resolution, supercritical fluid chromatography (SFC), membrane separation, and crystallization-based methods.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective and environmentally benign method for separating enantiomers. This technique utilizes enzymes, typically lipases, to selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the acylated enantiomer from the unreacted one. The use of enzymes offers high enantioselectivity under mild reaction conditions, often in solvent-free systems or green solvents.

Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia (PSL-C), have been successfully employed for the kinetic resolution of various 1,2-diols. nih.gov The process involves the transesterification of the diol with an acyl donor, such as vinyl acetate. The enzyme preferentially acylates one enantiomer, leading to a mixture of the acylated diol and the unreacted diol of the opposite configuration, which can then be separated.

Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Diols

| Lipase (B570770) Source | Substrate | Conversion (%) | Enantiomeric Excess of Substrate (ees, %) | Enantiomeric Excess of Product (eep, %) | Enantioselectivity (E) |

|---|---|---|---|---|---|

| Lipase PS (Amano, Pseudomonas fluorescens) | 5-hydroxy-5H-furan-2-one | 90 | - | >99 | - |

| PSL-C (Pseudomonas cepacia) | Racemic aliphatic 1,2-diol | 45 | 50 | 62 | 7 |

| CalA (Candida antarctica lipase A) | Racemic aliphatic 1,2-diol | 17 | 17 | 82 | 12 |

Data sourced from multiple studies on enzymatic resolution of 1,2-diols and related compounds. nih.govdiva-portal.org

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has emerged as a powerful green alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations. SFC utilizes supercritical carbon dioxide (CO2) as the primary mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. nih.gov The use of supercritical CO2 significantly reduces the consumption of hazardous organic solvents, making it an environmentally friendly technique. chromatographyonline.comafmps.beresearchgate.netchromatographyonline.com

The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to liquid chromatography. researchgate.net For the separation of chiral compounds like (2S)-Hexane-1,2-diol, chiral stationary phases (CSPs) are employed to achieve enantiomeric resolution. Polysaccharide-based CSPs are commonly used and have shown excellent performance in resolving a wide range of racemates, including diols. nih.govchromatographyonline.com

Table 2: Chiral SFC Separation of Racemic Diols

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Back Pressure (bar) | Resolution (Rs) |

|---|---|---|---|---|---|

| Polysaccharide-based CSP | CO2/Methanol (gradient) | 2.0 | 35 | 138 | >1.5 |

| Cellulose-based CSP | CO2/Ethanol (85:15) | 3.0 | 40 | 150 | 2.1 |

Representative data based on studies of chiral SFC for diol separations. nih.gov

Membrane Separation

Membrane-based separation is a promising technology for the large-scale and continuous resolution of enantiomers. units.it This method can be categorized into two main types: enantioselective membranes and non-enantioselective membranes coupled with a chiral selector. Enantioselective membranes are fabricated from chiral polymers or contain immobilized chiral selectors that preferentially interact with one enantiomer, leading to its selective transport across the membrane.

For the separation of chiral diols, membranes incorporating chiral selectors like cyclodextrins have shown potential. The separation is driven by differences in the affinity and/or diffusion of the enantiomers within the membrane. Key performance indicators for membrane separation include the separation factor (a measure of selectivity) and the enantiomeric excess of the permeate.

Table 3: Enantioselective Membrane Separation of Chiral Molecules

| Membrane Type | Chiral Selector | Racemic Feed | Separation Factor (α) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Thin-film nanocomposite | Ethylenediamine-β-cyclodextrin | (DL)-Tryptophan | - | 100 |

| Thin-film nanocomposite | Ethylenediamine-β-cyclodextrin | (RS)-Propranolol | - | 75.34 |

Data from a study on chiral 2D membranes for enantiomer separation. units.it

Crystallization-Based Methodologies

Crystallization is a well-established and industrially viable technique for the separation of enantiomers. Preferential crystallization, also known as resolution by entrainment, is a method where a supersaturated solution of a racemic conglomerate is seeded with crystals of the desired enantiomer, inducing its crystallization. This process can be operated in a cyclic manner to separate both enantiomers.

For compounds that form racemic compounds rather than conglomerates, diastereomeric salt formation is a common strategy. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which have different physical properties and can be separated by crystallization. The desired enantiomer is then recovered from the separated diastereomeric salt.

Table 4: Resolution of trans-Cyclohexane-1,2-diamine and BINOL via Crystallization

| Compound | Resolving Agent | Overall Yield of Pure Enantiomer (%) | Recovery of Resolving Agent (%) |

|---|---|---|---|

| trans-Cyclohexane-1,2-diamine | L-(+)-tartaric acid | 86 | - |

| BINOL | (R,R)-trans-Cyclohexane-1,2-diamine | 83 | 66 |

| BINOL | (S,S)-trans-Cyclohexane-1,2-diamine | - | 79 |

Data from a study on the improved resolution of trans-cyclohexane-1,2-diamine and BINOL.

Future Outlook and Emerging Research Opportunities for 2s Hexane 1,2 Diol

Integration of Artificial Intelligence and Machine Learning in Diol Chemistry

Table 1: Potential Applications of AI/ML in (2S)-Hexane-1,2-Diol Chemistry

| Area of Application | Specific Task for AI/ML | Potential Impact |

| Synthesis Planning | Retrosynthetic analysis to propose novel routes to (2S)-Hexane-1,2-diol. | Discovery of more efficient, cost-effective, and sustainable production methods. |

| Reaction Optimization | Prediction of optimal reaction conditions (catalyst, solvent, temperature) for maximizing yield and enantiomeric excess. | Reduced experimental workload, lower costs, and improved process efficiency. |

| Catalyst Discovery | High-throughput virtual screening of potential chiral ligands and catalysts for asymmetric synthesis. | Accelerated identification of next-generation catalysts with superior performance. |

| Property Prediction | Forecasting physicochemical properties, solubility, and performance in various formulations. | Faster development cycles for products incorporating (2S)-Hexane-1,2-diol. |

Design of Novel Biomimetic Systems for Enantioselective Diol Synthesis

Nature provides a masterclass in stereoselective synthesis, employing enzymes to construct complex chiral molecules with near-perfect precision. nih.gov Biomimetic chemistry seeks to emulate these natural strategies to develop highly efficient and selective synthetic methodologies. mdpi.com The design of novel biomimetic systems represents a significant frontier for the enantioselective synthesis of (2S)-Hexane-1,2-diol.

This approach involves creating synthetic catalysts that mimic the active sites of enzymes responsible for diol formation, such as dioxygenases or epoxide hydrolases. alfachemic.com These artificial enzymes or enzyme mimics could operate under mild conditions and in environmentally benign solvents, offering a sustainable alternative to some traditional synthetic methods. By mimicking the way enzymes use a chiral pocket to orient substrates, these catalysts can achieve high levels of enantioselectivity. nih.gov

Recent research has demonstrated the potential of biomimetic approaches, such as using bimetallic catalytic systems to mimic biosynthetic pathways for the asymmetric synthesis of complex natural products. nih.govresearchgate.net Applying this philosophy to the synthesis of simpler chiral building blocks like (2S)-Hexane-1,2-diol could involve designing catalysts that recognize and selectively hydroxylate one face of an alkene precursor. This strategy holds the promise of developing robust and highly selective catalytic systems that rival the efficiency of nature's own synthetic machinery. nih.gov

Exploration of (2S)-Hexane-1,2-Diol in Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry focuses on the design of complex, functional chemical systems held together by non-covalent interactions. The specific three-dimensional structure of chiral molecules like (2S)-Hexane-1,2-diol makes them ideal building blocks for creating ordered supramolecular assemblies. The two hydroxyl groups can participate in hydrogen bonding, a key interaction in forming these larger structures.

The chirality of (2S)-Hexane-1,2-diol can be transferred to the nanoscale, influencing the morphology and properties of the resulting materials. For instance, it can be used as a chiral template or ligand to direct the formation of helical nanostructures or chiral metal-organic frameworks (MOFs). Research has shown that chiral diols can be effective in forming chiral supramolecular systems that influence the outcome of chemical reactions. organic-chemistry.org

In nanotechnology, (2S)-Hexane-1,2-diol could be used to functionalize the surface of nanoparticles, imparting chirality and specific recognition properties. These chiral nanomaterials could have applications in enantioselective sensing, asymmetric catalysis, and chiral separations. The ability to control the structure and chirality of materials at the nanoscale is a rapidly growing field, and versatile chiral building blocks like (2S)-Hexane-1,2-diol are poised to play a crucial role.

Table 2: Potential Roles of (2S)-Hexane-1,2-Diol in Supramolecular and Nanotechnology Applications

| Application Area | Role of (2S)-Hexane-1,2-Diol | Potential Outcome |

| Chiral Gels | Acts as a gelator, forming fibrous networks through hydrogen bonding. | Creation of soft materials for enantioselective separations or as media for asymmetric reactions. |

| Chiral Sensors | Functionalizes surfaces or nanoparticles to create a chiral recognition environment. | Development of sensors capable of distinguishing between enantiomers of other molecules. |

| Asymmetric Catalysis | Serves as a chiral ligand for metal nanoparticles. | Creation of recyclable nanocatalysts for heterogeneous asymmetric synthesis. |

| Chiral Liquid Crystals | Used as a chiral dopant to induce helical structures in liquid crystal phases. | Development of advanced optical materials for displays and photonics. |

Cross-Disciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The versatility of (2S)-Hexane-1,2-diol as a chiral synthon positions it at the nexus of several scientific disciplines. Future advancements will likely arise from cross-disciplinary research that leverages its unique properties in novel contexts.

Organic Chemistry and Materials Science: In materials science, chiral diols are foundational for creating advanced functional materials. alfachemic.com (2S)-Hexane-1,2-diol can be incorporated into polymer backbones to create chiral polymers with unique optical properties, such as circular dichroism, which are valuable for optical devices and sensors. Its use as a building block for chiral ligands can also lead to the development of novel catalytic materials for asymmetric synthesis.

Organic Chemistry and Chemical Biology: In chemical biology, (2S)-Hexane-1,2-diol serves as a key starting material for the synthesis of biologically active natural products and pharmaceutical agents. acs.orgnih.gov Its defined stereochemistry is crucial for molecular recognition and interaction with biological targets like enzymes and receptors. Researchers can use it to synthesize chiral probes to study biological processes or as a scaffold for designing new therapeutic agents. The ability to synthesize complex molecules for biological study often relies on the availability of such fundamental chiral building blocks. nih.gov

This interdisciplinary approach ensures that the potential of (2S)-Hexane-1,2-diol is fully realized, driving innovation from the development of new synthetic methods in organic chemistry to the creation of advanced materials and novel therapeutics.

Q & A

Q. What are the primary safety considerations when handling (2S)-Hexane-1,2-Diol in laboratory settings?

Methodological Answer:

- Hazard Identification : Review toxicity data from standardized assessments. (2S)-Hexane-1,2-Diol exhibits moderate neurotoxicity (Group II, single exposure) and high eye irritation (Group II) .

- Handling Protocols :

- Waste Disposal : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

Q. What synthetic routes are commonly employed for the enantioselective synthesis of (2S)-Hexane-1,2-Diol?

Methodological Answer:

- Kinetic Resolution : Use tert-butyldimethylsilyl chloride (TBDMSCl) with chiral catalysts (e.g., 4a catalyst) in anhydrous tert-butanol. This method achieves enantiomeric excess (ee) >90% via selective silylation of one enantiomer .

- Enzymatic Methods : Explore lipase-catalyzed asymmetric hydrolysis of diol precursors (e.g., esters) in biphasic systems .

- Purification : Confirm enantiopurity via chiral HPLC or polarimetry.

Q. How is (2S)-Hexane-1,2-Diol characterized analytically?

Methodological Answer:

- Physical Properties : Measure density (0.951–0.961 g/cm³), boiling point (223–224°C), and refractive index (ND20: 1.441–1.443) using calibrated instruments .

- Spectroscopic Analysis :

- NMR : Assign peaks for hydroxyl protons (δ 1.5–2.0 ppm) and chiral centers.

- GC-MS : Use DB-5 columns with helium carrier gas for purity assessment .

- Chirality Verification : Compare optical rotation ([α]D) with literature values.

Advanced Research Questions

Q. What computational strategies are effective in predicting carcinogenicity for (2S)-Hexane-1,2-Diol when experimental data are absent?

Methodological Answer:

- QSAR Modeling : Use tools like OECD QSAR Toolbox or EPI Suite with structural analogs (e.g., propylene glycol) to predict endpoints. Validate models with applicability domain checks to ensure reliability .

- Molecular Dynamics : Simulate interactions with DNA or proteins (e.g., using GROMACS) to assess mutagenic potential.

- Limitations : Cross-validate predictions with in vitro assays (e.g., Ames test) to address model uncertainties .

Q. How can researchers address data gaps in the toxicological profile of (2S)-Hexane-1,2-Diol using structural analogs?

Methodological Answer:

-

Analog Selection Criteria : Prioritize analogs with similar carbon chain lengths (e.g., 1,2-pentanediol) and functional groups. Validate via read-across using EPA guidelines .

-

Data Integration :

Analog CASRN Endpoint Filled Key Study 1,2-Pentanediol 5343-92-0 Neurotoxicity CIR Expert Panel 2012 1,2-Butanediol 584-03-2 Reproductive toxicity OECD SIDS 2004 Propylene glycol 57-55-6 Carcinogenicity (QSAR) ToxServices 2021 -

Weight of Evidence : Combine analog data with in silico predictions to classify hazards under GreenScreen® Benchmark criteria .

Q. What methodologies are recommended for resolving contradictions between in vitro and in vivo toxicity data?

Methodological Answer:

- Dose-Response Analysis : Compare NOAEL/LOAEL values across studies. For example, reconcile in vitro cytotoxicity (IC50) with in vivo LD50 data using physiologically based kinetic (PBK) modeling .

- Mechanistic Studies : Conduct transcriptomic profiling (RNA-seq) to identify pathways (e.g., oxidative stress) affected in both models.

- Tiered Testing : Follow OECD guidelines for sequential testing—prioritize in vitro assays (e.g., EpiDerm™ for skin irritation) before rodent studies .

Q. How can systematic literature reviews optimize data collection for understudied diols like (2S)-Hexane-1,2-Diol?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products